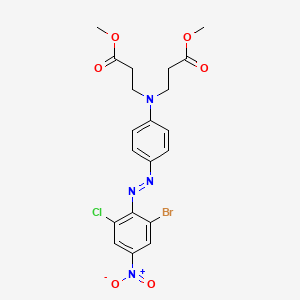
Methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispersol Yellow Brown XF is a versatile dye utilized across various sectors. This compound is crucial for biological experiments, aiding in the observation and analysis of cell structures, tracking of biomolecules, evaluation of cell functions, differentiation of cell types, detection of biomolecules, investigation of tissue pathology, and monitoring of microorganisms . Its applications extend beyond fundamental scientific research to encompass a broad spectrum of clinical diagnostics, textile dyeing, functional textile processing, food pigments, and dye-sensitized solar cells .
Preparation Methods
The preparation of Dispersol Yellow Brown XF involves synthetic routes and reaction conditions that are tailored to achieve high purity and yield. The industrial production methods typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions. detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Dispersol Yellow Brown XF undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Dispersol Yellow Brown XF serves as a crucial tool in scientific research. In chemistry, it is used for the detection and analysis of various chemical species. In biology, it aids in the observation and analysis of cell structures, tracking of biomolecules, and evaluation of cell functions . In medicine, it is utilized in clinical diagnostics for the detection of biomolecules and investigation of tissue pathology . In industry, it is used in textile dyeing, functional textile processing, food pigments, and dye-sensitized solar cells .
Mechanism of Action
The mechanism of action of Dispersol Yellow Brown XF involves its interaction with specific molecular targets and pathways. As a dye, it binds to specific biomolecules, allowing for their visualization and analysis. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Dispersol Yellow Brown XF is unique in its versatility and wide range of applications. Similar compounds include other dyes used in biological and industrial applications, such as Dispersol Yellow Brown XG and Dispersol Yellow Brown XR . Dispersol Yellow Brown XF stands out due to its specific chemical properties and broad applicability across various fields .
Properties
CAS No. |
59709-38-5 |
|---|---|
Molecular Formula |
C20H20BrClN4O6 |
Molecular Weight |
527.8 g/mol |
IUPAC Name |
methyl 3-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate |
InChI |
InChI=1S/C20H20BrClN4O6/c1-31-18(27)7-9-25(10-8-19(28)32-2)14-5-3-13(4-6-14)23-24-20-16(21)11-15(26(29)30)12-17(20)22/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
SGXLDQRCIYZKPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN(CCC(=O)OC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


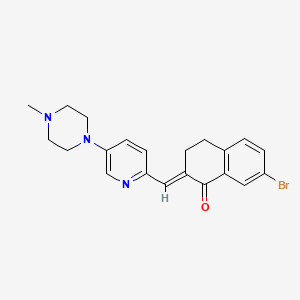

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14,24-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12363163.png)
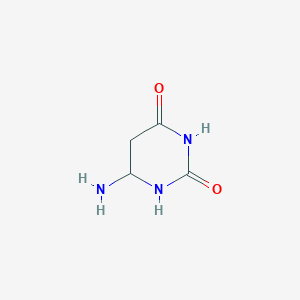
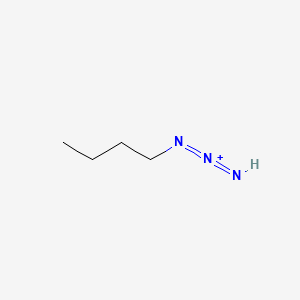

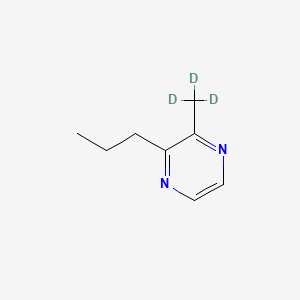
![Ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12363208.png)
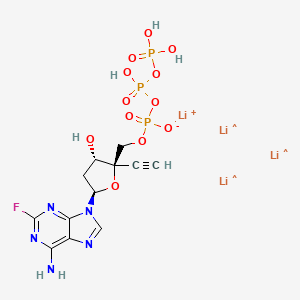
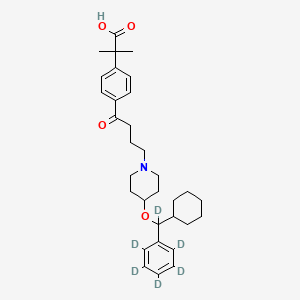
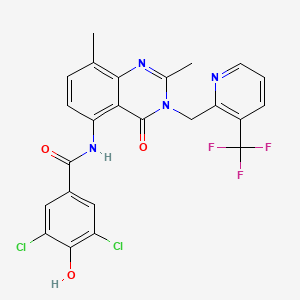
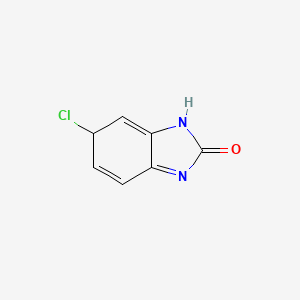
![1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12363225.png)

